![molecular formula C40H46N4Si4 B13780647 Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane](/img/structure/B13780647.png)
Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane is a complex organosilicon compound It is characterized by the presence of multiple trimethylsilylethynyl groups attached to a dihydroporphyrin core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane typically involves multiple steps. One common approach is the Sonogashira cross-coupling reaction, which is used to introduce the ethynyl groups. This reaction is often catalyzed by palladium and copper salts under an inert atmosphere . The reaction conditions usually include the use of an organic solvent such as tetrahydrofuran (THF) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilylethynyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, the compound can be used as a probe to study cellular processes. Its ability to interact with biological molecules makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane has potential applications in drug delivery systems. Its ability to form stable complexes with therapeutic agents can enhance the efficacy and targeting of treatments.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and coatings can improve their mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilylethynyl groups can facilitate binding to these targets, leading to modulation of their activity. The pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane is unique due to its multiple trimethylsilylethynyl groups and dihydroporphyrin core. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C40H46N4Si4 |
|---|---|
Molekulargewicht |
695.2 g/mol |
IUPAC-Name |
trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane |
InChI |
InChI=1S/C40H46N4Si4/c1-45(2,3)25-21-29-33-13-15-35(41-33)30(22-26-46(4,5)6)37-17-19-39(43-37)32(24-28-48(10,11)12)40-20-18-38(44-40)31(23-27-47(7,8)9)36-16-14-34(29)42-36/h13-20,41-42H,1-12H3 |
InChI-Schlüssel |
CDTLBSLHCIVQCY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=C2C=CC(=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC1=N5)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(5-Chlorofuran-2-yl)methylidene]propanedinitrile](/img/structure/B13780575.png)
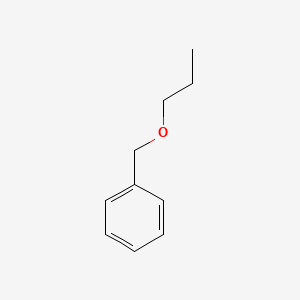
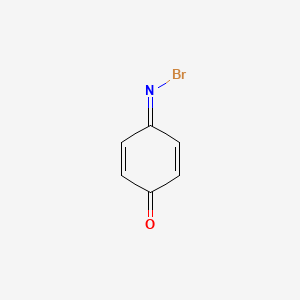


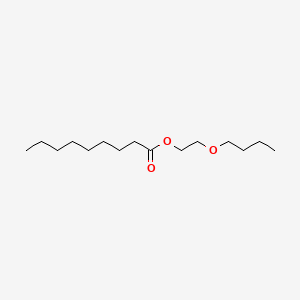
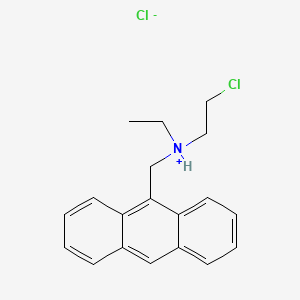




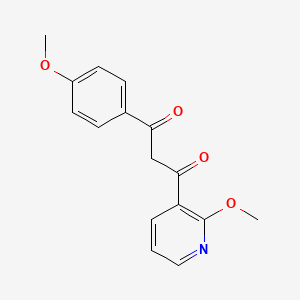
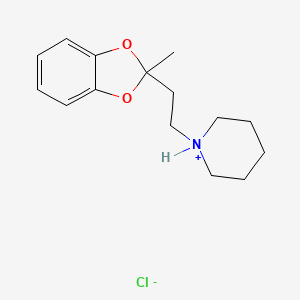
![3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13780663.png)
